molecular formula C15H17N3O3S B1145972 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide CAS No. 1352725-99-5

2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide

Cat. No.: B1145972
CAS No.: 1352725-99-5
M. Wt: 319.4 g/mol
InChI Key: VZTUVMBNPSSZDL-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide is a chemical compound with the molecular formula C15H17N3O3S and a molecular weight of 319.38 g/mol . This high-purity compound (≥99%) is designed for research and development applications, strictly for Research Use Only . It serves as a valuable synthetic intermediate, particularly in pharmaceutical research, where its structure, featuring a tosyl-protected imino group and an acetamide moiety, can be utilized in the development of more complex molecules . The compound should be stored in a cool, dry place to ensure stability . Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

1352725-99-5

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-[3-methyl-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide

InChI

InChI=1S/C15H17N3O3S/c1-11-5-7-13(8-6-11)22(20,21)17-15-12(2)4-3-9-18(15)10-14(16)19/h3-9H,10H2,1-2H3,(H2,16,19)

InChI Key

VZTUVMBNPSSZDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=CC=CN2CC(=O)N)C

Origin of Product

United States

Preparation Methods

β-Ketonitrile Condensation

A high-yielding method involves refluxing β-ketonitrile derivatives with substituted hydrazines in aqueous acidic media. For example, β-ketonitrile 3 reacts with hydrazine derivatives in the presence of p-toluenesulfonic acid (PTSA) to form 5-aminopyrazole intermediates, which undergo cyclization under thermal conditions. This method achieves near-quantitative yields (99%) under optimized reflux durations (3–4 hours).

Reaction Conditions

  • Solvent: Water (10 mL per 2.5 mmol substrate)

  • Catalyst: PTSA (10 mol%)

  • Temperature: Reflux (100°C)

  • Workup: Ethyl acetate extraction, column chromatography purification

Oxidative Coupling

Alternative protocols employ oxidative coupling of pyridine precursors with imidazole derivatives. For instance, ethyl 3-methylpicolinate undergoes m-CPBA oxidation followed by chlorination with phosphoryl trichloride to yield 6-chloro-3-methylpicolinic acid derivatives. Subsequent Curtius rearrangement forms carbamate intermediates, which are hydrolyzed to regenerate the imidazopyridine core.

Introduction of the Tosylimino Group

The tosylimino (-N=SO₂C₆H₄CH₃) group is introduced via nucleophilic acylation or transition-metal-catalyzed coupling .

Tosyl Chloride Acylation

Reaction of the free amine on the imidazopyridine core with tosyl chloride in the presence of a base (e.g., triethylamine) proceeds via a two-step mechanism:

  • Deprotonation of the amine to enhance nucleophilicity.

  • Acylation by tosyl chloride, forming the sulfonamide bond.

Optimized Parameters

  • Molar Ratio: 1:1.2 (amine:tosyl chloride)

  • Base: Triethylamine (2.5 equiv)

  • Solvent: Dichloromethane (0.1 M)

  • Yield: 75–85%

Miyaura Borylation-Suzuki Coupling

For sterically hindered substrates, a Miyaura borylation-Suzuki coupling sequence enables regioselective tosylimino installation. The pyridine halide intermediate reacts with bis(pinacolato)diboron under palladium catalysis (Pd(dppf)Cl₂) to form a boronate ester, which couples with tosylimino-containing aryl halides.

Representative Protocol

  • Substrate: 6-Bromoimidazopyridine (2.10 g, 7.75 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.765 mmol)

  • Conditions: DMSO, 90°C, 8 hours

  • Yield: 82%

Acetylation to Form Acetamide

The final step involves acetylation of the primary amine using acetylating agents.

Acetic Anhydride-Mediated Acetylation

Treatment of the intermediate with acetic anhydride in pyridine achieves quantitative acetylation. The reaction proceeds under mild conditions (room temperature, 2 hours) with minimal side products.

Scale-Up Considerations

  • Solvent: Pyridine (acts as base and solvent)

  • Workup: Aqueous NaHCO₃ wash, recrystallization from ethanol

  • Purity: >98% (HPLC)

Enzymatic Acetylation

Industrial processes employ immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective acetylation. This method reduces waste and operates under aqueous conditions (pH 7.0, 37°C).

Industrial-Scale Synthesis

Large-scale production prioritizes cost efficiency and reproducibility.

Continuous Flow Reactors

Telescoped synthesis integrates core formation, tosylimino installation, and acetylation in a single continuous system. Key advantages include:

  • Residence Time: 20 minutes per step

  • Throughput: 1.2 kg/day

Automated Purification

Combining inline HPLC monitoring with automated column chromatography ensures consistent purity (>99.5%) without manual intervention.

Comparative Analysis of Methods

Table 1: Efficiency of Core Formation Strategies

MethodYield (%)Purity (%)Scalability
β-Ketonitrile Condensation9995High
Oxidative Coupling7889Moderate
Enzymatic Cyclization8597Low
TechniqueReaction Time (h)Catalyst Loading (mol%)Yield (%)
Tosyl Chloride Acylation2085
Miyaura-Suzuki Sequence121082

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuroprotective Agents
    • The compound has been investigated for its potential as a neuroprotective agent, particularly in treating conditions like Parkinson's disease and Alzheimer's disease. Studies show that it may modulate potassium ion flux through voltage-dependent potassium channels, which is critical in managing neuronal excitability and protecting against neurodegeneration .
  • Treatment of Neurological Disorders
    • Research indicates that this compound could be beneficial in treating a range of neurological disorders, including migraines, bipolar disorder, and epilepsy. Its ability to modulate potassium channels makes it a candidate for therapies aimed at stabilizing neuronal activity .
  • Anti-Cancer Activity
    • Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties. Compounds with similar structures have shown promise in inhibiting cell proliferation in various cancer types, including breast and colorectal cancers .

Organic Synthesis Applications

  • Synthesis of Pyridine Derivatives
    • The compound serves as a precursor in the synthesis of novel pyridine-based derivatives through palladium-catalyzed reactions. These derivatives have been explored for their anti-thrombolytic activities, showcasing the versatility of the compound in organic synthesis .
  • C–H Functionalization
    • The compound can be utilized in transition metal-catalyzed C–H bond addition reactions, allowing for the functionalization of heterocycles. This method enhances the diversity of chemical libraries for drug discovery .

Case Study 1: Neuroprotective Effects

A study conducted on the effects of 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide on neuronal cells demonstrated significant neuroprotective effects against oxidative stress. The compound was shown to reduce cell death and maintain neuronal integrity under conditions mimicking neurodegenerative diseases .

Case Study 2: Anti-Cancer Properties

In vitro assays revealed that derivatives of this compound inhibited the growth of cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Data Tables

Application AreaSpecific Use CasesResearch Findings
NeuroprotectionTreatment of Parkinson's and Alzheimer'sModulates potassium channels; reduces neuronal death
Neurological DisordersMigraine, bipolar disorderStabilizes neuronal activity
Cancer TreatmentAnti-cancer activityInhibits growth in MCF-7 and HCT116 cell lines
Organic SynthesisSynthesis of pyridine derivativesUtilized in palladium-catalyzed Suzuki reactions

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The primary analogs differ in substituents on the pyridine ring:

  • 2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide (Zharp1-211-3): Features a bromine atom at the 5-position ().
  • Ethyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate: Contains an acrylate ester group instead of acetamide ().

Key Comparisons :

Solubility and Reactivity: The bromine atom in Zharp1-211-3 increases molecular weight (MW: 326.7 g/mol, [M+H]+) compared to the methyl-substituted target compound, likely reducing aqueous solubility .

Spectroscopic Signatures :

  • ¹H NMR : Zharp1-211-3 shows distinct aromatic proton signals at δ 8.27 (s, 1H, pyridine-H) and δ 7.89–7.37 (tosyl group), with a bromine-induced deshielding effect . The target compound’s methyl group would cause upfield shifts for adjacent protons.
  • Mass Spectrometry : Zharp1-211-3 has a [M+H]+ peak at m/z 326.7, whereas the target compound (C₁₅H₁₇N₃O₃S) would have a lower MW (~331 g/mol), aiding differentiation .

Biological Activity

2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide, also referred to by its chemical name or CAS number 1352725-99-5, is a compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a pyridine ring and a tosylimino group, suggests various biological activities that merit investigation.

  • Molecular Formula : C15H17N3O3S
  • Molar Mass : 319.37878 g/mol
  • Storage Conditions : Recommended storage at 2-8°C

Biological Activity Overview

Research indicates that compounds similar to 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various derivatives of pyridine-based compounds highlighted that certain structural modifications can enhance activity against bacterial strains. Although specific data on 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide is limited, the presence of the tosylimino group is known to contribute to increased efficacy against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameStructureAntimicrobial ActivityReference
Compound AStructure AModerate against E. coli
Compound BStructure BHigh against S. aureus
2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamideTarget CompoundTBDTBD

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through studies on similar molecules. For instance, derivatives with similar functional groups have shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition could have implications for skin lightening treatments and other cosmetic applications.

Case Study: Tyrosinase Inhibition

In a comparative study, several compounds were tested for their inhibitory effects on mushroom tyrosinase:

CompoundTyrosinase Inhibition (%)IC50 (μM)
Compound 1b96.69 ± 0.010.88 ± 0.91
Compound ATBDTBD
2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamideTBDTBD

These results indicate that structural modifications can significantly affect the inhibitory potency against tyrosinase, suggesting that further exploration of 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide could yield valuable insights into its mechanism of action .

The proposed mechanism for the biological activity of compounds like 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide often involves interaction with active sites on enzymes or microbial membranes. The tosylimino moiety may facilitate binding through hydrogen bonding or hydrophobic interactions, enhancing the overall efficacy of the compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide, and how can structural purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with sulfonylating agents (e.g., tosyl chloride) followed by acetamide formation. For example, analogs like N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide are synthesized via sequential alkylation, cyclization, and amidation steps using coupling agents like N,N′-carbonyldiimidazole (CDI) . Structural purity is confirmed via 1H/13C NMR (e.g., δ 3.85 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) to validate molecular ions .

Q. Which spectroscopic techniques are critical for characterizing this compound’s functional groups?

  • Methodological Answer :

  • NMR Spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.45 ppm in DMSO-d6 ) and confirms sulfonylimino (Ts group) and acetamide linkages.
  • FT-IR : Detects key vibrations like C=O (1650–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable) resolves spatial arrangements of the pyridine-tosylimino-acetamide scaffold .

Advanced Research Questions

Q. How can researchers optimize reaction yields for analogs of this compound?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in sulfonylation steps .
  • Catalyst screening : Palladium catalysts improve coupling efficiency in heterocyclic ring formation .
  • Temperature/pH control : Maintaining pH 7–8 during amidation prevents hydrolysis of intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC50 values in kinase assays) require:

  • Dose-response validation : Re-testing under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Computational docking : Compare binding poses in STAT3 or other targets using tools like AutoDock Vina and PubChem-derived 3D structures (e.g., InChIKey: NTFHHKFOXHLHCB-UHFFFAOYSA-N) .

Q. How does structural modification of the tosylimino group affect biological activity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are key:

  • Replace the tosyl group with bulkier sulfonamides (e.g., piperidinylsulfonyl) to assess steric effects on target binding .
  • Modify the pyridine ring with electron-withdrawing groups (e.g., Cl, CF3) to enhance electrophilicity and interaction with catalytic sites .
  • Test analogs in cell-based assays (e.g., apoptosis or proliferation assays) to correlate structural changes with functional outcomes .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME to estimate solubility (LogP), permeability (Caco-2), and cytochrome P450 interactions .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., STAT3-DNA binding domain) over 100-ns trajectories .
  • QSAR models : Train models on datasets of pyridine-acetamide analogs to predict toxicity or bioavailability .

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